N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine
Description
“N-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine” (CAS: 910037-26-2) is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 2,4-dichlorophenyl group at the 2-position. The thiazole ring is further functionalized with an acetyl group linked to a glycylglycine dipeptide moiety.
Properties
Molecular Formula |
C15H13Cl2N3O4S |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-[[2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H13Cl2N3O4S/c16-8-1-2-10(11(17)3-8)15-20-9(7-25-15)4-12(21)18-5-13(22)19-6-14(23)24/h1-3,7H,4-6H2,(H,18,21)(H,19,22)(H,23,24) |
InChI Key |
YVJSRHQAWBGCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution reaction where the 2,4-dichlorophenyl group is introduced to the thiazole ring.
Acetylation: The acetyl group is introduced to the thiazole ring through an acetylation reaction.
Attachment of Glycylglycine: The final step involves the coupling of the acetylated thiazole with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The 2,4-dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The acetyl and glycylglycine groups contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness can be contextualized by comparing it to analogs with shared motifs or biological relevance. Below is a detailed analysis:
FTBU-1 ([1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea])
- Structural Comparison :
- Both compounds incorporate a thiazole ring, but FTBU-1 connects it to a benzimidazole-urea scaffold, whereas the target compound uses a glycylglycine-acetyl linker.
- The dichlorophenyl group in the target compound contrasts with FTBU-1’s fluorophenyl moiety, altering lipophilicity and electronic properties.
- Functional Implications :
Rimonabant (SR141716A)
- Structural Comparison: Rimonabant features a pyrazole core with 2,4-dichlorophenyl and 4-chlorophenyl groups, differing from the thiazole core of the target compound. Both share dichlorophenyl substituents, which enhance binding to hydrophobic pockets in receptors like cannabinoid CB1.
- Functional Implications :
PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Structural Comparison :
- PSN375963 employs an oxadiazole ring linked to a pyridine group, contrasting with the thiazole-peptide hybrid of the target compound.
- Both include hydrophobic substituents (butylcyclohexyl vs. dichlorophenyl), which may influence membrane permeability.
- Functional Implications :
Data Table: Key Structural and Functional Attributes
Biological Activity
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a synthetic compound belonging to the thiazole derivative class. Its structural complexity, characterized by a thiazole ring and an acetylated glycylglycine moiety, suggests significant potential for biological activity. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18Cl2N2O3S
- Molecular Weight : 402.3 g/mol
- IUPAC Name : (2S)-2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid
The compound's structure includes a five-membered thiazole ring containing sulfur and nitrogen atoms, along with a dichlorophenyl group that enhances its biological activity compared to simpler analogs .
Antimicrobial Properties
Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. The presence of the dichlorophenyl group in this compound is hypothesized to enhance its efficacy against various pathogens. A comparative analysis of similar compounds shows that those with thiazole cores tend to possess notable antibacterial and antifungal activities .
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-{[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine | Similar thiazole structure with 2,3-dichlorophenyl | Antibacterial and antifungal properties |
| 5-(substituted phenoxy)-thiazoles | Varied phenoxy groups on thiazole | Potential anti-inflammatory effects |
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds that inhibit AChE can help maintain higher levels of acetylcholine in the brain, which is crucial for cognitive function. Preliminary studies suggest that derivatives of thiazole exhibit promising AChE inhibitory activity .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that thiazole derivatives can inhibit AChE effectively. For instance, a related study found that certain thiazole-based compounds exhibited IC50 values as low as 2.7 µM against AChE .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions of this compound with the active site of AChE. These studies indicate strong binding affinity and stability of the compound within the enzyme's active site .
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of the thiazole ring.
- Introduction of the dichlorophenyl group.
- Acetylation of glycylglycine.
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions often require specific catalysts and temperature controls to optimize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
